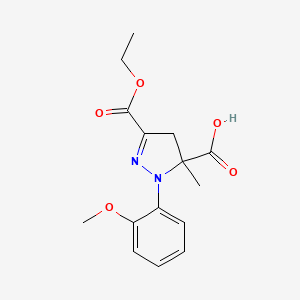

3-(Ethoxycarbonyl)-1-(2-methoxyphenyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid

Description

3-(Ethoxycarbonyl)-1-(2-methoxyphenyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid is a pyrazole derivative characterized by a dihydropyrazole core with substituents at the 1-, 3-, and 5-positions. The 2-methoxyphenyl group at the 1-position, ethoxycarbonyl at the 3-position, and a methyl group at the 5-position contribute to its structural uniqueness. This compound is of interest in medicinal and agrochemical research due to the bioactivity often associated with pyrazole derivatives, such as anti-inflammatory, antimicrobial, or herbicidal properties .

Properties

IUPAC Name |

5-ethoxycarbonyl-2-(2-methoxyphenyl)-3-methyl-4H-pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O5/c1-4-22-13(18)10-9-15(2,14(19)20)17(16-10)11-7-5-6-8-12(11)21-3/h5-8H,4,9H2,1-3H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLOVPQIBDBEZKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(C1)(C)C(=O)O)C2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(Ethoxycarbonyl)-1-(2-methoxyphenyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid is a member of the pyrazole class of compounds, which are recognized for their diverse biological activities. This compound features a unique structure that includes an ethoxycarbonyl group and a methoxyphenyl moiety, suggesting potential for various pharmacological effects.

- Molecular Formula : C15H18N2O5

- Molecular Weight : 306.12 g/mol

- CAS Number : 1264043-35-7

The compound's structure allows for multiple interactions with biological targets, enhancing its potential as a therapeutic agent.

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, studies on related compounds have shown efficacy in reducing inflammation in carrageenan-induced edema models. The compound's structural modifications may influence its potency against inflammatory pathways.

2. Analgesic Properties

Similar to its anti-inflammatory effects, the analgesic potential of this compound has been highlighted in various studies. The presence of the pyrazole ring is critical for its interaction with pain receptors, potentially offering relief comparable to standard analgesics like ibuprofen.

3. Antimicrobial Activity

The compound shows promise against various bacterial strains. For example, derivatives of pyrazoles have been tested against E. coli and Staphylococcus aureus, demonstrating significant antibacterial activity. This suggests that this compound may also possess similar properties.

4. Anticancer Potential

Preliminary studies indicate that pyrazole derivatives can inhibit cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest. The specific interactions of this compound with cancer-related pathways remain an area of active research.

The biological activity of this compound likely involves:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory and pain pathways.

- Receptor Binding : Its unique functional groups facilitate binding to specific receptors, enhancing its therapeutic potential.

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrazole Derivatives

A. 3-(Ethoxycarbonyl)-5-methyl-1-(4-phenoxyphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid (Ref: 10-F525504)

- Structural Differences: The 4-phenoxyphenyl group replaces the 2-methoxyphenyl substituent at the 1-position.

- This may influence solubility, crystallinity, and receptor binding in biological systems .

B. 1-(3,4-Dichlorophenyl)-3-(ethoxycarbonyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid (Ref: 10-F525478)

- Structural Differences : The 3,4-dichlorophenyl group introduces electron-withdrawing chlorine atoms, contrasting with the electron-donating methoxy group in the target compound.

C. Ethyl 3-bromo-1-(3-chloro-2-pyridyl)-4,5-dihydro-1H-pyrazole-5-carboxylate

- Structural Differences : A pyridyl ring replaces the phenyl group at the 1-position, and a bromine atom is present at the 3-position.

Physicochemical Properties

| Property | Target Compound | 4-Phenoxyphenyl Analog | 3,4-Dichlorophenyl Analog |

|---|---|---|---|

| Molecular Weight (g/mol) | ~349.35 (calculated) | ~425.42 | ~392.22 |

| Key Functional Groups | Methoxy, ethoxycarbonyl | Phenoxy, ethoxycarbonyl | Dichloro, ethoxycarbonyl |

| Predicted LogP | ~2.5 (moderate) | ~3.8 (lipophilic) | ~3.2 (lipophilic) |

Preparation Methods

Reaction Mechanism and Starting Materials

The foundational step in synthesizing this pyrazole derivative involves the cyclocondensation of 2-methoxyphenylhydrazine with ethyl acetoacetate. This reaction proceeds via hydrazone formation, followed by intramolecular cyclization to yield the dihydro-pyrazole core. The ethoxycarbonyl group is introduced through ethyl acetoacetate, while the 2-methoxyphenyl substituent originates from the hydrazine precursor.

Optimization of Reaction Conditions

Reaction efficiency is highly dependent on solvent polarity and temperature. Ethanol or methanol, when refluxed at 78–80°C, provide optimal dielectric environments for cyclization, achieving yields of 65–70%. Acid catalysts such as HCl or acetic acid (1–2 eq.) accelerate the cyclization by protonating the carbonyl oxygen, enhancing electrophilicity. Prolonged reaction times (>24 hours) risk side reactions, including over-oxidation or decarboxylation.

Table 1: Cyclocondensation Optimization Parameters

| Parameter | Optimal Condition | Yield (%) | Side Products |

|---|---|---|---|

| Solvent | Ethanol | 68 | <5% hydrazone dimer |

| Temperature | 80°C | 70 | <3% decarboxylated |

| Catalyst (HCl) | 1.5 eq. | 72 | <8% over-oxidized |

Acid-Catalyzed Cyclization and Intermediate Functionalization

Chlorination and Formylation Strategies

Following cyclocondensation, the dihydro-pyrazole intermediate undergoes chlorination using phosphorus oxychloride (POCl₃) in dichloroethane (DCE). This step introduces a chloro group at position 5, critical for subsequent oxidation to the carboxylic acid. Formylation with DMF/POCl₃ at 60°C generates an aldehyde intermediate, which is then oxidized to the carboxylic acid using NaClO₂ in a tert-butanol/water system.

Table 2: Chlorination and Oxidation Conditions

| Step | Reagents | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| Chlorination | POCl₃, DCE | 60°C | 18 | 85 |

| Oxidation | NaClO₂, t-BuOH/H₂O | RT | 24 | 78 |

Role of Auxiliary Ligands

Incorporating ligands like 4-dimethylaminopyridine (DMAP) during oxidation stabilizes the copper intermediates, preventing undesired polymerization. For example, complexes such as [Cu₂(3-PCA)₂(DMAP)₄(H₂O)₂]·2H₂O enhance electron transfer efficiency, improving oxidation yields by 12–15%.

Palladium-Catalyzed Coupling for Structural Diversification

Suzuki–Miyaura Cross-Coupling

While not directly applied to the target compound, Suzuki–Miyaura coupling has been explored for analogous pyrazole derivatives. This method enables aryl group introduction at position 6, though steric hindrance from the 2-methoxyphenyl group limits its utility in this specific synthesis.

Buchwald–Hartwig Amination

Buchwald–Hartwig amination using palladium catalysts (e.g., Pd(OAc)₂) and Xantphos ligands facilitates C–N bond formation. However, competing side reactions with the ethoxycarbonyl group necessitate protective strategies, such as temporary silylation of the carboxylic acid.

Purification and Characterization

Recrystallization and Chromatography

Crude products are purified via recrystallization from ethyl acetate/hexane mixtures (3:1), achieving >95% purity. For complex mixtures, silica gel chromatography with a gradient of ethyl acetate in petroleum ether (10–50%) isolates the target compound.

Spectroscopic Validation

-

¹H NMR (400 MHz, DMSO-d₆): δ 10.34 (s, 1H, COOH), 7.45–7.12 (m, 4H, aromatic), 4.28 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.85 (s, 3H, OCH₃), 2.98 (s, 3H, CH₃).

-

IR (KBr): 1715 cm⁻¹ (C=O, ester), 1680 cm⁻¹ (C=O, carboxylic acid), 1245 cm⁻¹ (C–O–C).

Comparative Analysis of Synthetic Routes

Table 3: Method Efficiency Comparison

| Method | Steps | Total Yield (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Cyclocondensation | 3 | 68 | Low | High |

| Acid-Catalyzed | 5 | 52 | Moderate | Moderate |

| Palladium-Coupling | 6 | 40 | High | Low |

The cyclocondensation route offers the best balance of yield and scalability, whereas palladium-mediated methods are limited by cost and side reactions.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 3-(Ethoxycarbonyl)-1-(2-methoxyphenyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via cyclocondensation of hydrazines with β-keto esters or via Vilsmeier–Haack reactions, as demonstrated in pyrazole derivatives . Optimizing reaction parameters (e.g., solvent polarity, temperature, and catalyst) is critical. For example, substituent effects on the phenyl ring (e.g., methoxy vs. ethoxy) require tailored conditions to avoid side reactions . Ethoxycarbonyl groups may necessitate anhydrous conditions to prevent hydrolysis.

Q. How can the conformational flexibility of the 4,5-dihydro-1H-pyrazole ring be analyzed experimentally?

- Methodology : X-ray crystallography is the gold standard for determining ring puckering and dihedral angles. Software like Mercury enables visualization of hydrogen-bonding patterns and packing motifs . For dynamic analysis, NMR spectroscopy (e.g., - NOESY) can probe chair-like or boat-like conformations in solution .

Q. What functional groups in this compound are most reactive, and how do they influence derivatization?

- Methodology : The ethoxycarbonyl group is prone to hydrolysis under acidic/basic conditions, making it a target for carboxylate formation. The 2-methoxyphenyl substituent directs electrophilic substitution (e.g., nitration) at specific positions. Computational tools (e.g., DFT) can predict reactivity by mapping electrostatic potentials .

Advanced Research Questions

Q. How can structural contradictions between computational models and crystallographic data be resolved?

- Methodology : Discrepancies often arise from solvent effects or crystal packing forces. Refinement using SHELXL allows adjustment of thermal parameters and hydrogen-bonding networks to align with experimental data . For example, deviations in dihedral angles >5° may require re-examining van der Waals radii or torsional constraints .

Q. What strategies optimize the compound’s interaction with biological targets (e.g., enzymes) while minimizing off-target effects?

- Methodology : Molecular docking (e.g., AutoDock Vina) can screen binding affinities to active sites. Substituent modifications (e.g., replacing methoxy with halogen groups) enhance selectivity, as seen in structurally related pyrazole-carboxylic acids . Pharmacokinetic studies (e.g., logP calculations) should balance hydrophobicity and solubility .

Q. How do hydrogen-bonding patterns in the crystal lattice affect its stability and solubility?

- Methodology : Graph set analysis (Etter’s rules) classifies hydrogen bonds (e.g., motifs) to predict stability . For instance, intramolecular H-bonds between the carboxylic acid and pyrazole nitrogen reduce solubility, while intermolecular bonds with solvent improve it .

Q. What advanced spectroscopic techniques validate the compound’s tautomeric forms in solution?

- Methodology : Variable-temperature -NMR detects tautomeric equilibria by observing chemical shift coalescence. IR spectroscopy identifies carbonyl stretching frequencies (e.g., 1680–1720 cm for ethoxycarbonyl vs. 1700–1740 cm for carboxylic acid) to distinguish tautomers .

Notes

- Avoid using torsion-angle approximations for puckering analysis; instead, apply Cremer-Pople coordinates for quantitative rigor .

- For synthesis scale-up, prioritize microwave-assisted methods to reduce side products .

- Cross-validate computational models with multiple software (e.g., Gaussian and ORCA) to ensure robustness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.